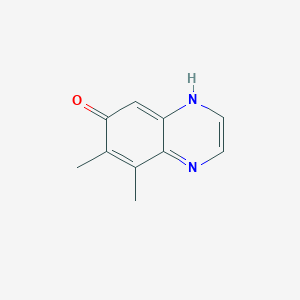
7,8-Dimethyl-6-quinoxalinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-6-quinoxalinol, also known as DMQX, is a chemical compound that belongs to the quinoxaline family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of excitatory signals in the central nervous system.
Mécanisme D'action
7,8-Dimethyl-6-quinoxalinol acts as a competitive antagonist of the AMPA receptor subtype by binding to the receptor's glutamate-binding site. By blocking the activation of AMPA receptors, 7,8-Dimethyl-6-quinoxalinol reduces the excitatory synaptic transmission in the central nervous system. This mechanism of action has been implicated in the regulation of synaptic plasticity, learning, and memory.
Effets Biochimiques Et Physiologiques
7,8-Dimethyl-6-quinoxalinol has been shown to have potent effects on synaptic transmission and plasticity. In vitro studies have demonstrated that 7,8-Dimethyl-6-quinoxalinol can block the induction of long-term potentiation, a cellular process that underlies learning and memory. In vivo studies have shown that 7,8-Dimethyl-6-quinoxalinol can impair spatial learning and memory in rodents. 7,8-Dimethyl-6-quinoxalinol has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
7,8-Dimethyl-6-quinoxalinol is a potent and selective antagonist of the AMPA receptor subtype, which makes it a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. However, 7,8-Dimethyl-6-quinoxalinol has some limitations for lab experiments. 7,8-Dimethyl-6-quinoxalinol has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term experiments. 7,8-Dimethyl-6-quinoxalinol can also have off-target effects on other glutamate receptor subtypes, which can complicate the interpretation of results.
Orientations Futures
7,8-Dimethyl-6-quinoxalinol has potential applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Future research should focus on developing more stable and selective AMPA receptor antagonists that can be used in long-term experiments and clinical trials. 7,8-Dimethyl-6-quinoxalinol can also be used to study the role of AMPA receptors in other physiological processes such as pain perception, addiction, and neurodegeneration.
Méthodes De Synthèse
7,8-Dimethyl-6-quinoxalinol can be synthesized by reacting 2,3-dimethylquinoxaline with 2-nitrobenzaldehyde in the presence of sodium borohydride. The resulting product is then reduced with zinc and hydrochloric acid to obtain 7,8-Dimethyl-6-quinoxalinol. The purity of 7,8-Dimethyl-6-quinoxalinol can be further increased by recrystallization.
Applications De Recherche Scientifique
7,8-Dimethyl-6-quinoxalinol has been extensively used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. 7,8-Dimethyl-6-quinoxalinol is a selective antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity, learning, and memory. 7,8-Dimethyl-6-quinoxalinol has been used to investigate the role of AMPA receptors in long-term potentiation, a cellular process that underlies learning and memory.
Propriétés
Numéro CAS |
101063-90-5 |
|---|---|
Nom du produit |
7,8-Dimethyl-6-quinoxalinol |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
Clé InChI |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
SMILES canonique |
CC1=C(C2=NC=CNC2=CC1=O)C |
Synonymes |
6-Quinoxalinol, 7,8-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















